8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone
Overview
Description
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a natural compound isolated from the herbs of Polygonum jucundum . It has a molecular formula of C19H24O9 and a molecular weight of 396.39 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chromone backbone with a glucose moiety attached at the 8-position and a 1-methylpropyl group at the 2-position . The compound also features two hydroxyl groups at the 5 and 7 positions .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone .Scientific Research Applications
Chromone Glycosides in Traditional Medicine
Chromone glycosides, including compounds like 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, have been isolated from various plants and evaluated for their potential medicinal properties. For instance, chromone glycosides extracted from cloves (Eugenia caryophyllata) and Hypericum japonicum have been studied for their potential use in traditional medicine and pharmacology (Zhang & Chen, 1997) (Wu et al., 1998).
Chromones in Aloe Vera and Other Plants
Several studies have focused on isolating and identifying chromone components from Aloe vera and other plants. These studies are significant for understanding the chemical diversity of plant species and their potential pharmacological applications. For example, research has identified various chromone components in Aloe vera, which could have implications for its use in herbal remedies and skincare products (Okamura et al., 1996) (Okamura et al., 1997).
Potential Biological Activities
The biological activities of chromone derivatives have been a subject of interest. For instance, some chromone components isolated from Aloe vera have been tested for their inhibitory action against tyrosine oxidation, indicating potential biological activities that could be relevant for therapeutic applications (Wu et al., 2012).
Structural Analysis and Chemical Studies
Chemical and structural analyses of chromone glycosides, such as those extracted from Chinese herbs, are crucial for understanding their properties and potential uses. These studies often involve advanced spectroscopic techniques and contribute to the field of natural product chemistry (Yue, 2003).
properties
IUPAC Name |
2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFXIOYCKIEP-MCSKSXGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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